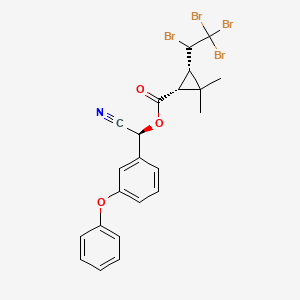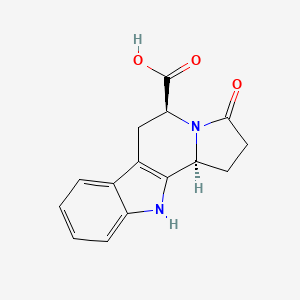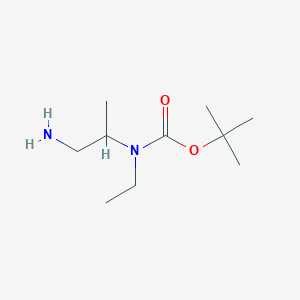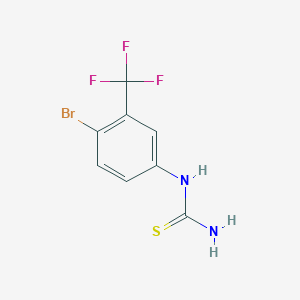
Tracker
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tracker” is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is known for its ability to interact with specific molecular targets, making it a valuable tool in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Tracker” involves several steps, starting with the preparation of the core structure. This is typically achieved through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“Tracker” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, and catalysts, while conditions such as temperature, pressure, and solvent choice are optimized for each reaction.
Major Products
The major products formed from these reactions depend on the specific transformation being targeted. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
“Tracker” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various organic synthesis reactions.
Biology: Employed in labeling and tracking biological molecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems to improve the accuracy and efficacy of treatments.
Industry: Applied in the development of new materials, such as polymers and nanomaterials, with enhanced properties.
Mécanisme D'action
The mechanism by which “Tracker” exerts its effects involves its interaction with specific molecular targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The molecular targets of “this compound” include enzymes, receptors, and other proteins, which it binds to with high specificity and affinity.
Propriétés
Numéro CAS |
1375081-91-6 |
|---|---|
Formule moléculaire |
C22H19Br4NO3 |
Poids moléculaire |
665.0 g/mol |
Nom IUPAC |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/t16-,17-,18+,19?/m1/s1 |
Clé InChI |
YWSCPYYRJXKUDB-KAKFPZCNSA-N |
SMILES isomérique |
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Br)(Br)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)




![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)
![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)




![6-[2-(4-Isopropylphenyl)ethenyl]-2-methylpyridazin-3-one](/img/structure/B12436760.png)
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
![3-[3,4-Bis(phenylmethoxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B12436781.png)
